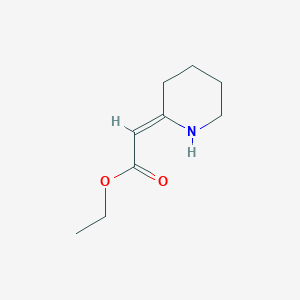

(Z)-Ethyl 2-(piperidin-2-ylidene)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

ethyl (2Z)-2-piperidin-2-ylideneacetate |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h7,10H,2-6H2,1H3/b8-7- |

InChI Key |

VTIIQRXRYKVQEA-FPLPWBNLSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\1/CCCCN1 |

Canonical SMILES |

CCOC(=O)C=C1CCCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Z Ethyl 2 Piperidin 2 Ylidene Acetate

Evolution of Synthetic Approaches to Piperidin-2-ylidene Scaffolds

The piperidin-2-ylidene scaffold is a core structural motif present in numerous natural products and pharmacologically active compounds. Historically, the synthesis of these structures relied on classical methods such as the intramolecular cyclization of ω-amino esters or amides. While foundational, these early approaches often faced limitations regarding yield, substrate scope, and stereocontrol.

The advent of organometallic chemistry and transition-metal catalysis marked a significant leap forward. Powerful techniques like palladium-catalyzed cross-coupling reactions and ring-closing metathesis (RCM) offered milder reaction conditions and broader functional group tolerance. RCM, in particular, has proven to be a versatile tool for constructing the piperidine (B6355638) ring with a pendant exocyclic double bond from acyclic precursors.

More recent advancements have focused on developing atom-economical and stereoselective methods. The pursuit of catalytic enantioselective strategies has been a major driver of innovation, aiming to control not only the geometry of the exocyclic double bond but also the stereocenters within the piperidine ring. This has led to the exploration of a wide range of catalysts, including those based on transition metals and organocatalysts, to achieve high levels of selectivity and efficiency.

Targeted Synthesis of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate

The targeted synthesis of the (Z)-isomer of ethyl 2-(piperidin-2-ylidene)acetate requires careful consideration of reaction conditions and reagent choice to overcome the thermodynamic preference for the (E)-isomer.

Ester condensation reactions provide a direct and fundamental approach to the synthesis of α,β-unsaturated esters. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent example, involving the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. In this context, δ-valerolactam (piperidin-2-one) serves as the carbonyl precursor. The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions and the nature of the phosphonate (B1237965) reagent. While the standard HWE reaction often favors the (E)-isomer, modifications can be employed to enhance the formation of the (Z)-product.

| Reaction Component | Details | Typical Outcome |

| Substrate | δ-Valerolactam (Piperidin-2-one) | Carbonyl source |

| Reagent | Triethyl phosphonoacetate | Forms the phosphonate carbanion |

| Base | Strong, non-nucleophilic bases (e.g., NaH, KHMDS) | Deprotonates the phosphonate |

| Product | Ethyl 2-(piperidin-2-ylidene)acetate | Predominantly (E)-isomer under standard conditions |

Ylide chemistry, particularly the Wittig reaction, offers another powerful method for olefination. This reaction involves a phosphorus ylide reacting with a carbonyl compound. The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide. Stabilized ylides, such as ethyl (triphenylphosphoranylidene)acetate, generally lead to the (E)-alkene. However, non-stabilized or semi-stabilized ylides tend to favor the formation of (Z)-alkenes. sigmaaldrich.com Therefore, careful selection of the ylide is crucial for achieving the desired (Z)-geometry. berkeley.edunih.gov

Carbene transfer reactions, a more modern approach, can also be envisioned for the synthesis of the target molecule, although specific examples for this exact transformation are less common in the literature.

Ring-closing metathesis (RCM) provides a versatile route to cyclic olefins. An appropriately designed acyclic diene precursor containing a nitrogen atom can undergo RCM to form a tetrahydropyridine (B1245486) ring, which can then be isomerized or further functionalized to yield the desired exocyclic α,β-unsaturated ester.

Achieving a high degree of (Z)-selectivity is a central challenge in the synthesis of ethyl 2-(piperidin-2-ylidene)acetate. Several strategies have been developed to address this, particularly within the framework of the Horner-Wadsworth-Emmons reaction. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing bis(trifluoroethyl) groups and specific base/solvent combinations (e.g., KHMDS and 18-crown-6 (B118740) in THF), is a well-established method for promoting the formation of (Z)-alkenes. nih.gov Similarly, the Ando modification, which employs diarylphosphonoacetates, has also been shown to favor the (Z)-isomer. researchgate.net

| HWE Modification | Key Reagent Feature | Typical Z:E Ratio |

| Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonate | High Z-selectivity |

| Ando | Diarylphosphonoacetate | Good to high Z-selectivity |

These modifications work by altering the electronics and sterics of the intermediate oxaphosphetane, kinetically favoring the pathway that leads to the (Z)-product. researchgate.net

Catalysis offers efficient and selective routes to the target molecule. Transition-metal catalysts, particularly those based on ruthenium, are widely used in ring-closing metathesis reactions for the construction of the piperidine ring. researchgate.net More recently, specialized ruthenium catalysts have been developed that exhibit high (Z)-selectivity in olefin metathesis reactions. researchgate.netnih.gov These catalysts could potentially be applied to an RCM strategy to directly form a (Z)-endocyclic double bond that could then be isomerized, or in a cross-metathesis reaction to install the exocyclic double bond with the desired geometry.

Photocatalytic methods are also emerging as powerful tools for stereoselective olefination. For instance, metal-free photocatalytic deoxygenative (Z)-selective olefination of alcohols has been reported, showcasing the potential of light-mediated reactions to control alkene geometry. nih.gov While direct application to the synthesis of this compound has not been extensively documented, these catalytic approaches represent a promising frontier in the stereoselective synthesis of such compounds.

Investigation of Precursor and Intermediate Compounds in Syntheses

The successful synthesis of this compound via the Horner-Wadsworth-Emmons reaction is contingent on the appropriate selection and preparation of two key precursor molecules. These are a phosphonate-activated lactam and a carbonyl-containing ester.

The primary precursor derived from the piperidine ring is Diethyl (2-oxopiperidin-2-yl)phosphonate . This intermediate is synthesized from δ-valerolactam, the cyclic amide of 5-aminopentanoic acid. The synthesis of this phosphonate can be achieved through a variety of methods, with a common approach being the Arbuzov reaction or related processes where the lactam is reacted with a trialkyl phosphite, often in the presence of an activating agent.

The second crucial precursor is Ethyl glyoxylate (B1226380) . This molecule provides the ethyl acetate (B1210297) moiety that will be appended to the piperidine ring. Ethyl glyoxylate contains an aldehyde functional group which is highly reactive towards the ylide generated from the phosphonate precursor.

The Horner-Wadsworth-Emmons reaction proceeds through the formation of a key intermediate, a phosphonate carbanion, also known as a phosphorus ylide. This is generated by the deprotonation of the α-carbon to the phosphonate group on the Diethyl (2-oxopiperidin-2-yl)phosphonate using a strong base. This highly nucleophilic intermediate then attacks the electrophilic carbonyl carbon of ethyl glyoxylate. This leads to the formation of a transient oxaphosphetane intermediate, which subsequently collapses to form the desired alkene product and a water-soluble phosphate (B84403) byproduct.

A critical aspect of this synthesis is the control of stereochemistry to obtain the desired (Z)-isomer. The standard Horner-Wadsworth-Emmons reaction typically favors the formation of the thermodynamically more stable (E)-isomer. To selectively synthesize the (Z)-isomer, a modification of the reaction, such as the Still-Gennari olefination, is employed. This modification utilizes phosphonates with electron-withdrawing groups, for instance, bis(2,2,2-trifluoroethyl) phosphonates, in conjunction with specific bases and reaction conditions to kinetically favor the formation of the (Z)-alkene.

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis | Starting Material |

|---|---|---|

| Diethyl (2-oxopiperidin-2-yl)phosphonate | Phosphonate Precursor | δ-Valerolactam |

| Ethyl glyoxylate | Carbonyl Precursor | Glyoxylic acid and Ethanol |

| Phosphonate Carbanion (Ylide) | Reactive Intermediate | Diethyl (2-oxopiperidin-2-yl)phosphonate |

| Oxaphosphetane | Transient Intermediate | Reaction of Ylide and Ethyl glyoxylate |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is paramount for maximizing the yield and stereoselectivity of the (Z)-isomer of Ethyl 2-(piperidin-2-ylidene)acetate. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and the specific phosphonate reagent.

For achieving high (Z)-selectivity, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is the preferred method. This involves the use of phosphonates with electron-withdrawing fluoroalkyl groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, which is then adapted for the lactam-derived phosphonate.

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required to efficiently deprotonate the phosphonate without competing side reactions. For high (Z)-selectivity, potassium bis(trimethylsilyl)amide (KHMDS) is often the base of choice. The use of crown ethers, such as 18-crown-6, in conjunction with potassium bases can enhance the dissociation of the ion pair, leading to a more reactive "naked" anion and improved (Z)-selectivity.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the cation without strongly interacting with the phosphonate anion, thus favoring the kinetic (Z)-product.

Temperature Control: The reaction is typically carried out at low temperatures, often -78 °C, to enhance kinetic control and thus the formation of the (Z)-isomer. At higher temperatures, equilibration can occur, leading to an increased proportion of the thermodynamically more stable (E)-isomer.

Table 2: Optimization of Reaction Conditions for (Z)-Selectivity

| Parameter | Condition for High (Z)-Selectivity | Rationale |

|---|---|---|

| Phosphonate Ester | Bis(2,2,2-trifluoroethyl) derivative | Electron-withdrawing groups accelerate the elimination of the oxaphosphetane, favoring the kinetic (Z)-product. |

| Base | Potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 | Strong, non-coordinating base system that promotes the formation of a highly reactive, dissociated ylide. |

| Solvent | Tetrahydrofuran (THF) | Aprotic polar solvent that facilitates the reaction while minimizing side reactions. |

| Temperature | -78 °C | Low temperature enhances kinetic control, leading to a higher proportion of the (Z)-isomer. |

Implementation of Sustainable Synthetic Practices

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction.

Solvent-Free and Greener Solvent Systems: While polar aprotic solvents like THF are effective, they are also volatile and pose environmental and safety concerns. Research into Horner-Wadsworth-Emmons reactions has explored solvent-free conditions, often using a solid base like potassium carbonate with catalytic amounts of a phase-transfer catalyst or an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org While achieving high (Z)-selectivity under these conditions can be challenging, it represents a significant step towards a more sustainable process. Alternatively, the replacement of traditional solvents with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is being investigated for many organic transformations.

Atom Economy and Waste Reduction: The Horner-Wadsworth-Emmons reaction itself has a moderate atom economy due to the formation of a phosphate byproduct. The development of catalytic versions of this reaction, where the phosphorus-containing reagent is used in substoichiometric amounts, would be a major advancement in sustainability. Furthermore, the selection of synthetic routes that minimize the number of steps and the use of protecting groups will also contribute to waste reduction. The aqueous workup to remove the phosphate byproduct is a greener aspect of this reaction compared to the Wittig reaction, where the triphenylphosphine (B44618) oxide byproduct can be more difficult to separate.

Spectroscopic Characterization and Structural Elucidation of Z Ethyl 2 Piperidin 2 Ylidene Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum would provide crucial information. The chemical shift of the vinylic proton would be indicative of the electron density around the C=C double bond. The coupling constants between protons on the piperidine (B6355638) ring would help in determining the ring's conformation. The ethyl group would be identified by its characteristic triplet and quartet signals.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the chemical shifts of all carbon atoms in the molecule. The positions of the signals for the C=C double bond carbons, the ester carbonyl carbon, and the carbons of the piperidine ring would be vital for structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, which is invaluable for piecing together the molecular framework.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

An IR spectrum would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H bond of the piperidine ring, the C=C double bond, and the C=O of the ester group. The precise frequencies of these vibrations could offer insights into the electronic environment of these groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those involving the conjugated system of the C=C double bond and the ester carbonyl group. The wavelength of maximum absorbance (λmax) would be a key parameter.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

HRMS is essential for determining the exact mass of the molecule with high precision. This accurate mass measurement would allow for the unambiguous determination of its molecular formula, C₉H₁₅NO₂, providing definitive confirmation of its elemental composition.

X-ray Crystallography for Solid-State Structural Analysis

Following an extensive search of publicly available scientific literature and crystallographic databases, detailed X-ray crystallography data for the specific compound (Z)-Ethyl 2-(piperidin-2-ylidene)acetate could not be located. While crystallographic studies have been conducted on numerous related piperidine and ethyl acetate (B1210297) derivatives, the specific structural information for the title compound, including its crystal system, space group, precise bond lengths and angles, and a detailed analysis of its intermolecular interactions, is not available in the reviewed resources.

Therefore, the following subsections cannot be populated with the specific, detailed research findings as requested. The structural characteristics outlined below remain to be determined through future experimental X-ray diffraction studies on a suitable single crystal of this compound.

Crystal System and Space Group Determination

The determination of the crystal system and space group is a fundamental first step in X-ray crystal structure analysis. This information defines the symmetry of the crystal lattice and the asymmetric unit. For this compound, this would involve diffracting X-rays from a single crystal and analyzing the resulting diffraction pattern. The pattern of reflection intensities and their geometric arrangement would reveal the unit cell parameters (a, b, c, α, β, γ) and the symmetry operations present, leading to the assignment of one of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) and one of the 230 possible space groups.

Precise Measurement of Bond Lengths, Bond Angles, and Dihedral Angles

Once the crystal structure is solved and refined, a detailed geometric analysis of the molecule can be performed. This would provide precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the this compound molecule. This data is crucial for confirming the covalent structure, determining the conformation of the piperidine ring (e.g., chair, boat, or twist-boat), and understanding the geometry around the exocyclic double bond and the ester group. A data table, such as the one conceptualized below, would typically be generated to present these findings.

Table 1: Selected Bond Lengths, Bond Angles, and Dihedral Angles for this compound (Hypothetical Data)

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C1-N1 | - | N1-C1-C2 | - |

| C1=C7 | - | C1-N1-C5 | - |

| C7-C8 | - | C1-C7-C8 | - |

| C8=O1 | - | C7-C8-O2 | - |

| C8-O2 | - | O1-C8-O2 | - |

| Dihedral Angles (°) | |||

| N1-C1-C7-C8 | - |

Note: This table is for illustrative purposes only, as experimental data is not available.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. A comprehensive crystallographic study of this compound would involve the analysis of these forces. Techniques such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are powerful tools for visualizing and quantifying intermolecular contacts.

Without experimental data, a definitive analysis of these features for this compound cannot be provided.

Computational and Theoretical Investigations of Z Ethyl 2 Piperidin 2 Ylidene Acetate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (Z)-Ethyl 2-(piperidin-2-ylidene)acetate, DFT calculations are instrumental in determining its stable conformations, electronic distribution, and thermodynamic properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like this compound, a combination of a hybrid functional, such as B3LYP, and a Pople-style basis set, like 6-311++G(d,p), is commonly employed to provide a reliable balance between computational cost and accuracy. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of molecules with heteroatoms and π-systems. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.

Validation of the chosen computational level is typically achieved by comparing calculated properties, such as bond lengths and angles, with available experimental data for similar or related structures. For instance, comparing the calculated geometry of the piperidine (B6355638) ring with crystallographic data of other piperidine derivatives helps in assessing the reliability of the chosen method.

| Parameter | Description | Typical Choice for this compound |

| Functional | Approximates the exchange-correlation energy | B3LYP, M06-2X |

| Basis Set | Set of functions to build molecular orbitals | 6-311++G(d,p), def2-TZVP |

| Solvation Model | Accounts for solvent effects (if any) | Polarizable Continuum Model (PCM) |

Computational studies on similar piperidine-derived enamines have shown that allylic strain can enforce an axial position for substituents on the alpha-carbon, leading to a preference for exo pyramidalization of the enamine nitrogen rsc.org. The conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry, can be explored by systematically rotating the rotatable bonds, such as the C-C and C-O bonds of the ethyl acetate (B1210297) group. The optimized geometries correspond to the minima on this landscape.

Below is a representative table of calculated geometric parameters for the most stable conformer of this compound, based on typical values for similar structures.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| N1-C2 | 1.35 |

| C2-C7 | 1.36 |

| C7-C8 | 1.48 |

| C8=O9 | 1.22 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 123.5 |

| N1-C2-C7 | 128.0 |

| C2-C7-C8 | 125.0 |

| Dihedral Angles (°) | |

| C6-N1-C2-C3 | 178.5 |

| N1-C2-C7-C8 | 4.5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be primarily localized on the enamine moiety, specifically with significant contributions from the nitrogen lone pair and the π-system of the C=C double bond. The energy of the HOMO is a measure of the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor. In enamines, the nitrogen atom's lone pair significantly raises the energy of the HOMO compared to a simple alkene, making enamines excellent nucleophiles. The electron density of the HOMO is typically highest at the β-carbon of the enamine, which is the usual site of electrophilic attack.

The LUMO of this compound is anticipated to be centered on the ethyl acetate group, particularly the π* orbital of the carbonyl group (C=O). The energy of the LUMO reflects the molecule's ability to accept electrons; a lower LUMO energy signifies a better electron acceptor. The LUMO's distribution indicates the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): Calculated as 1 / (2η)

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Potential (μ): Calculated as -(I + A) / 2

Electrophilicity Index (ω): Calculated as μ² / (2η)

A representative table of calculated FMO energies and chemical reactivity descriptors for this compound is provided below. These values are illustrative and based on typical results for similar enamine structures.

| Parameter | Value (eV) |

| EHOMO | -5.80 |

| ELUMO | -0.50 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 5.80 |

| Electron Affinity (A) | 0.50 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electronegativity (χ) | 3.15 |

| Chemical Potential (μ) | -3.15 |

| Electrophilicity Index (ω) | 1.87 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool for understanding the charge distribution within a molecule and predicting its reactivity. By mapping the electrostatic potential onto the molecule's electron density surface, MEP analysis provides a visual representation of the electrophilic and nucleophilic sites. This information is invaluable for predicting how a molecule will interact with other chemical species.

In the MEP map of this compound, distinct regions of positive, negative, and neutral potential would be observed. The regions of negative potential, typically colored in shades of red and yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, represented by shades of blue, are electron-deficient and are prone to nucleophilic attack. Green areas signify neutral or near-neutral electrostatic potential.

For this compound, the MEP map would likely reveal a significant region of negative electrostatic potential around the carbonyl oxygen of the ethyl acetate group, owing to the presence of lone pairs of electrons. The nitrogen atom in the piperidine ring would also exhibit a degree of negative potential. In contrast, the hydrogen atoms, particularly the one attached to the nitrogen, and the carbons of the ethyl group would be characterized by positive electrostatic potential, making them potential sites for nucleophilic interactions.

The distribution of electrostatic potential across the molecule is a key determinant of its intermolecular interactions and its ability to bind to biological targets. The insights gained from MEP analysis can guide the design of new molecules with tailored reactivity and biological activity.

| Atomic Site | Typical MEP Value (kcal/mol) * | Predicted Reactivity |

| Carbonyl Oxygen | -45 to -60 | Electrophilic Attack |

| Piperidine Nitrogen | -20 to -35 | Electrophilic Attack |

| N-H Hydrogen | +30 to +50 | Nucleophilic Attack |

| Ethyl Group Hydrogens | +15 to +25 | Nucleophilic Attack |

| Ylidene Carbon | -5 to +5 | Relatively Neutral |

Note: The MEP values presented in this table are representative values for similar functional groups found in the literature and are intended for illustrative purposes.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's chemical bonds. Theoretical vibrational frequency analysis, often performed using Density Functional Theory (DFT), is a powerful tool for predicting and interpreting these spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental FT-IR and Raman spectra to specific bond stretching, bending, and torsional motions.

For this compound, a theoretical vibrational analysis would predict a series of characteristic absorption bands. The high-frequency region of the IR spectrum would be dominated by C-H stretching vibrations of the piperidine ring and the ethyl group, typically appearing in the 2800-3000 cm⁻¹ range. The N-H stretching vibration of the piperidine ring would also be a prominent feature, expected around 3300-3500 cm⁻¹.

The most intense band in the mid-frequency range would likely be the C=O stretching vibration of the ethyl acetate group, predicted to be in the region of 1700-1750 cm⁻¹. The C=C stretching of the ylidene group would also give rise to a characteristic band, typically around 1640-1680 cm⁻¹. The C-N stretching of the piperidine ring and C-O stretching of the ester group would be expected in the 1000-1300 cm⁻¹ region. The lower frequency "fingerprint" region would contain a complex series of bands corresponding to various bending and torsional modes of the entire molecule.

Computational predictions of the Raman spectrum would complement the IR data, providing information on non-polar or weakly polar bond vibrations. The combination of theoretical and experimental vibrational spectroscopy is a robust approach for confirming the molecular structure and understanding the bonding characteristics of this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) * | Spectroscopic Technique |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2800 - 3000 | IR, Raman |

| C=O Stretch (ester) | 1700 - 1750 | IR |

| C=C Stretch (ylidene) | 1640 - 1680 | IR, Raman |

| C-N Stretch | 1000 - 1200 | IR |

| C-O Stretch (ester) | 1000 - 1300 | IR |

Note: The predicted frequency ranges in this table are based on typical values for the respective functional groups found in the literature and serve as a general guide.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as optical data storage, telecommunications, and optical computing. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by its molecular structure and electronic properties. Theoretical calculations, particularly those based on quantum chemical methods like DFT, are instrumental in predicting and understanding the NLO properties of novel organic compounds.

The key parameters that characterize the NLO response of a molecule are its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). A large first hyperpolarizability is a primary indicator of a strong second-order NLO response. For a molecule to exhibit significant NLO activity, it often possesses a π-conjugated system and electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

In the case of this compound, the ylidene double bond in conjugation with the carbonyl group of the ester provides a degree of π-conjugation. The piperidine ring can act as an electron-donating group, while the ethyl acetate moiety can function as an electron-accepting group. This donor-π-acceptor framework is a common feature in molecules with promising NLO properties.

Theoretical calculations would involve optimizing the geometry of the molecule and then computing the dipole moment, polarizability, and first hyperpolarizability using a suitable level of theory, such as B3LYP or CAM-B3LYP, with an appropriate basis set. The results of these calculations would provide a quantitative assessment of the NLO potential of this compound and could guide the synthesis of related compounds with enhanced NLO properties.

| NLO Parameter | Typical Calculated Value (a.u.) * | Significance |

| Dipole Moment (μ) | 2 - 5 | Indicates charge asymmetry |

| Polarizability (α) | 100 - 200 | Measures the ease of electron cloud distortion |

| First Hyperpolarizability (β) | 100 - 1000 | Quantifies the second-order NLO response |

Note: The values in this table are representative of small organic molecules with potential NLO activity and are for illustrative purposes.

Quantitative Structure–Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are a powerful computational tool used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties or biological activities. These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized compounds, thereby saving time and resources in the drug discovery and material design processes. researchgate.netnih.gov

A QSPR study on a series of derivatives of this compound would involve several key steps. First, a dataset of molecules with known properties (e.g., solubility, melting point, or a specific biological activity) would be compiled. Next, a wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical properties.

Following the calculation of descriptors, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates a subset of the most relevant descriptors to the property of interest. researchgate.net The predictive power of the resulting QSPR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For this compound and its analogs, QSPR models could be developed to predict properties such as their binding affinity to a particular receptor, their pharmacokinetic profiles, or their potential toxicity. The insights gained from such models can guide the rational design of new derivatives with improved properties, for example, by suggesting specific structural modifications that are likely to enhance a desired activity or reduce an unwanted side effect. The application of QSPR methodologies represents a key strategy in the modern, data-driven approach to chemical research.

| Descriptor Type | Examples | Information Encoded |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |

| Geometrical | Molecular surface area, volume | Molecular size and shape |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Physicochemical | LogP, Molar refractivity | Lipophilicity and polarizability |

Reactivity and Mechanistic Studies of Z Ethyl 2 Piperidin 2 Ylidene Acetate

Reactivity of the Ylidene Functionality (C=C Double Bond)

The ylidene C=C double bond in (Z)-Ethyl 2-(piperidin-2-ylidene)acetate is characteristic of an enamine system. The lone pair of electrons on the adjacent piperidine (B6355638) nitrogen atom engages in resonance with the double bond, significantly increasing the electron density at the α-carbon (the carbon not attached to the nitrogen). This heightened electron density makes the α-carbon strongly nucleophilic.

Consequently, the ylidene functionality is prone to reactions with a variety of electrophiles. Key reaction types include:

Alkylation: The nucleophilic α-carbon can attack alkyl halides in an SN2 fashion, leading to the formation of a new carbon-carbon bond at this position.

Acylation: Reaction with acyl halides or anhydrides results in the introduction of an acyl group at the α-carbon.

Cycloaddition Reactions: As a dipolarophile, the enamine double bond can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoline intermediates, which are often unstable.

Reactions Involving the Piperidine Nitrogen Atom as a Nucleophile

While the piperidine nitrogen atom possesses a lone pair of electrons, its nucleophilicity in the this compound structure is considerably attenuated compared to a simple secondary amine like piperidine. This reduction in nucleophilicity is a direct result of the delocalization of the nitrogen's lone pair into the adjacent C=C double bond and the ester carbonyl group (vinylogous amide resonance).

Despite this reduced reactivity, the nitrogen can still participate in certain nucleophilic reactions, particularly under conditions that disrupt the conjugation or involve highly reactive electrophiles. For instance, protonation at the nitrogen can occur in acidic media, forming a piperidinium (B107235) salt. Strong alkylating agents might also lead to N-alkylation, although this is generally less favored than C-alkylation at the α-carbon due to the electronic effects described.

Catalyzed Reactions of this compound

Catalysis plays a pivotal role in unlocking and controlling the reactivity of molecules like this compound, enabling transformations that are otherwise difficult and allowing for high levels of stereocontrol.

Investigation of Asymmetric Hydrogenation Mechanisms

Asymmetric hydrogenation of the C=C double bond in β-enamino esters is a powerful method for synthesizing chiral β-amino esters, which are valuable building blocks in pharmaceuticals. While direct studies on this compound are limited, the mechanisms established for analogous unprotected enamino esters provide significant insight. nih.gov

These reactions are typically catalyzed by transition metal complexes, most commonly Rhodium(I) and Ruthenium(II), with chiral diphosphine ligands such as BINAP. ethz.ch The mechanism is believed to involve the following key steps:

Substrate Coordination: The enamino ester coordinates to the chiral metal catalyst. The ester's carbonyl group and the piperidine nitrogen can act as directing groups, facilitating the coordination and influencing the subsequent stereochemical outcome.

Oxidative Addition: Molecular hydrogen adds to the metal center.

Migratory Insertion: The coordinated double bond inserts into a metal-hydride bond. The facial selectivity of this step is controlled by the chiral ligand, leading to the formation of one enantiomer preferentially. The pathway proceeds through a diastereomeric transition state, where steric and electronic interactions between the substrate and the chiral ligand dictate the energy barrier for each pathway. harvard.edunih.gov

Reductive Elimination: The hydrogenated product is released from the metal center, regenerating the active catalyst.

The efficiency and enantioselectivity of the hydrogenation are highly dependent on the choice of metal, ligand, solvent, and reaction conditions such as temperature and hydrogen pressure. ethz.ch

Table 1: Common Catalytic Systems for Asymmetric Hydrogenation of Enamines and Related Substrates

| Metal | Chiral Ligand | Substrate Type | Typical Outcome |

|---|---|---|---|

| Rh(I) | Josiphos-type | Unprotected Enamino Esters | High yield and enantioselectivity (e.g., 93-97% ee) nih.gov |

| Ru(II) | BINAP | α,β-Unsaturated Carboxylic Acids | Good to high enantioselectivity |

Exploration of Metal-Catalyzed Transformations

The rich functionality of this compound makes it a potential substrate for a variety of other metal-catalyzed transformations, though specific examples remain an area for further research. Based on the reactivity of similar enamine and ylidene structures, potential reactions include:

Carbene/Carbenoid Insertions: Reactions with diazo compounds, such as ethyl diazoacetate, in the presence of copper or rhodium catalysts could lead to cyclopropanation of the C=C double bond. researchgate.netresearchgate.net Alternatively, insertion into the C-H bonds adjacent to the nitrogen could be possible. snnu.edu.cn

Palladium-Catalyzed Cross-Coupling: While less nucleophilic than simple enamines, the ylidene system could potentially participate in Heck-type reactions or other palladium-catalyzed C-C bond-forming reactions.

Diazidation: Transition-metal-catalyzed 1,2-diazidation of the alkene functionality could provide a route to vicinal diamines after reduction, a transformation demonstrated on other α,β-unsaturated systems. chemrevlett.comchemrevlett.com

Tautomeric Equilibrium and Isomerization Pathways

This compound can theoretically exist in equilibrium with its imine tautomer, 2-(1,4,5,6-tetrahydropyridin-2-yl)acetate. This represents a classic imine-enamine tautomerism.

In many simple systems, the imine form is thermodynamically favored. However, for this compound, the enamine tautomer is significantly stabilized by conjugation of the nitrogen lone pair with both the C=C double bond and the electron-withdrawing ester group. This extended π-system lowers the energy of the enamine form, likely making it the predominant tautomer under most conditions. The equilibrium can be influenced by factors such as solvent polarity and pH. researchgate.netnih.govmdpi.com

Furthermore, isomerization around the C=C double bond can lead to the corresponding E-isomer. This Z/E isomerization can occur through thermal or catalyzed pathways. Catalyzed isomerization often involves a reversible addition-elimination mechanism or coordination to a metal center that facilitates rotation around the C-C bond. The relative stability of the Z and E isomers is dictated by steric interactions and the potential for intramolecular hydrogen bonding, which may favor one geometry over the other. researchgate.net

Applications of Z Ethyl 2 Piperidin 2 Ylidene Acetate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Heterocyclic Compounds

The inherent reactivity of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate makes it an excellent starting material for the synthesis of various complex heterocyclic systems. The conjugated system is susceptible to a range of reactions, including cycloadditions and Michael additions, which lead to the formation of fused and spirocyclic frameworks.

One of the notable applications of this compound is in the synthesis of indolizidine and quinolizidine alkaloids. researchgate.netresearchgate.net These bicyclic nitrogen-containing scaffolds are present in numerous natural products with significant biological activities. The synthesis often involves an initial reaction at the enamine nitrogen or the α-carbon, followed by cyclization reactions to construct the second ring. For instance, reaction with suitable electrophiles can initiate a sequence leading to the formation of the indolizidine or quinolizidine core.

The general strategy for the synthesis of these alkaloids often involves the following key steps:

| Step | Description |

| Activation | Activation of the piperidine (B6355638) ring or the α,β-unsaturated ester system. |

| Carbon-Carbon Bond Formation | Reaction with an appropriate electrophile or nucleophile to introduce new carbon substituents. |

| Cyclization | Intramolecular reaction to form the second ring of the bicyclic system. |

| Stereochemical Control | Introduction of chiral centers through asymmetric synthesis or resolution. |

Utilization as a Scaffold for the Construction of Diverse Piperidine-Containing Systems

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds. This compound serves as an excellent starting point for the elaboration of diverse piperidine-containing systems. The exocyclic double bond and the ester functionality provide convenient handles for introducing molecular complexity.

The general reactivity of the enamine allows for reactions such as alkylation and acylation at the α-carbon, leading to a variety of substituted piperidines. Furthermore, the α,β-unsaturated ester moiety can undergo conjugate addition with a wide range of nucleophiles, introducing substituents at the β-position of the piperidine ring. This dual reactivity allows for a modular approach to the synthesis of highly functionalized piperidine derivatives.

| Reaction Type | Reagent/Conditions | Outcome |

| α-Alkylation | Alkyl halides, Base | Introduction of an alkyl group at the α-carbon. |

| α-Acylation | Acyl chlorides, Base | Introduction of an acyl group at the α-carbon. |

| Michael Addition | Soft nucleophiles (e.g., organocuprates, thiols) | Addition of a nucleophile to the β-carbon. |

| Cycloaddition | Dienes, Dienophiles | Formation of fused or spirocyclic piperidine systems. |

Participation in Cascade and Tandem Reaction Sequences

The unique electronic properties of this compound make it an ideal substrate for cascade and tandem reactions. These sequential transformations, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. The interplay between the nucleophilic enamine and the electrophilic α,β-unsaturated ester allows for the design of elegant reaction cascades.

For example, a Michael addition to the β-position can be followed by an intramolecular cyclization, leading to the rapid construction of complex polycyclic systems. The initial Michael adduct can act as a nucleophile in a subsequent intramolecular reaction, such as an aldol condensation or a Dieckmann condensation, to form a new ring. Such tandem conjugate addition-cyclization strategies are powerful tools for the efficient synthesis of intricate molecular architectures. acs.org

Strategies for Functionalization and Derivatization

The functionalization and derivatization of this compound can be achieved through a variety of chemical transformations, targeting different parts of the molecule. The ester group, the enamine double bond, and the piperidine ring itself are all amenable to modification.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, acid chlorides, or other esters. This allows for the introduction of diverse side chains and the connection to other molecular fragments.

Double Bond Modification: The enamine double bond can be hydrogenated to afford the corresponding saturated piperidine derivative. It can also participate in various cycloaddition reactions, as mentioned earlier, or undergo electrophilic additions.

Piperidine Ring Functionalization: The nitrogen atom of the piperidine ring can be functionalized, for example, by N-alkylation or N-acylation, after reduction of the enamine. Furthermore, reactions that proceed through an initial modification of the exocyclic double bond can lead to the introduction of substituents on the piperidine ring itself.

| Functionalization Target | Reaction | Resulting Functional Group/Structure |

| Ester Group | Hydrolysis | Carboxylic Acid |

| Ester Group | Transesterification | Different Ester |

| Ester Group | Amidation | Amide |

| Double Bond | Hydrogenation | Saturated Piperidine |

| Double Bond | Cycloaddition | Fused or Spirocyclic System |

| Piperidine Nitrogen (post-reduction) | N-Alkylation | N-Alkyl Piperidine |

| Piperidine Nitrogen (post-reduction) | N-Acylation | N-Acyl Piperidine |

Future Research Directions and Emerging Perspectives for Z Ethyl 2 Piperidin 2 Ylidene Acetate

Development of Novel and Efficient Synthetic Routes

While classical methods for synthesizing β-enaminoesters often involve the condensation of β-dicarbonyl compounds with amines, future research will likely focus on developing more atom-economical, environmentally benign, and efficient synthetic strategies. researchgate.net The goal is to overcome challenges such as long reaction times, low yields, and the need for harsh conditions or catalysts. asianpubs.orgresearchgate.net

One promising avenue is the exploration of novel catalytic systems. For instance, the hydrogenation of pyridine (B92270) precursors is a fundamental process for creating the piperidine (B6355638) ring, and recent advancements have focused on developing catalysts that operate under milder conditions. nih.gov Another area of interest is the development of one-pot, multi-component reactions that can construct the core structure with high efficiency. An example is the four-component synthesis of isothiourea-tethered piperazine (B1678402) derivatives, which demonstrates the power of convergent synthesis. nih.gov Future work could adapt such multi-component strategies to generate (Z)-Ethyl 2-(piperidin-2-ylidene)acetate and its analogues from simple starting materials.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Hydrogenation | Utilizes readily available pyridine precursors. | Development of non-precious metal catalysts, improving stereoselectivity. nih.gov |

| Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. | Designing novel reaction cascades that converge on the target scaffold. nih.gov |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Optimization of reaction parameters and integration with real-time analytics. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, green chemistry. | Discovery and engineering of enzymes for enamine synthesis. |

Advanced Spectroscopic Techniques for Dynamic Structure Elucidation

The enamine functional group in this compound possesses dynamic characteristics, including the potential for E/Z isomerism and rotation around the C-N bond. masterorganicchemistry.com While standard spectroscopic methods provide a static picture, advanced techniques are needed to fully elucidate its dynamic behavior in solution.

Future research should employ sophisticated Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC) for unambiguous structural assignment and Nuclear Overhauser Effect (NOE) experiments to confirm the (Z)-geometry. Furthermore, variable-temperature NMR (VT-NMR) could be used to study conformational dynamics and measure rotational barriers, which are influenced by the degree of overlap between the nitrogen lone pair and the alkene π-system. masterorganicchemistry.com The study of dynamic covalent libraries (DCLs) involving imines, which are structurally related to enamines, has shown the power of quantitative NMR (qNMR) in monitoring reaction kinetics and equilibria in real-time. acs.org Applying these methods could reveal how the compound behaves and interacts in different chemical environments.

| Spectroscopic Technique | Information Gained | Future Application |

| Variable-Temperature NMR | Rotational energy barriers, conformational exchange rates. | Understanding the stability and isomeric preferences under different conditions. masterorganicchemistry.com |

| Quantitative NMR (qNMR) | Real-time reaction monitoring, kinetic and thermodynamic data. | Studying dynamic exchange reactions and equilibria involving the enamine. acs.org |

| Chiroptical Spectroscopy | Absolute configuration of chiral derivatives. | Elucidating stereochemistry in asymmetric transformations. |

| X-ray Crystallography | Unambiguous solid-state structure, bond lengths, and angles. | Confirming the sp2 hybridization of the nitrogen and the planarity of the enamine system. masterorganicchemistry.com |

Integration of Machine Learning and AI in Computational Predictions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and providing deeper insights into molecular behavior. mdpi.com For this compound, ML models can be developed to predict a wide range of properties, from reactivity and stability to spectroscopic signatures and potential biological activities.

One key application is the development of quantitative structure-property relationship (QSPR) models. By training algorithms on datasets of known enamines and piperidine derivatives, it is possible to create models that predict properties for novel, unsynthesized analogues of the target compound. acs.org Furthermore, generative AI algorithms can be employed for de novo drug design, conceptualizing entirely new molecules based on the this compound scaffold that are optimized for specific functions. rswebsols.com This approach moves beyond screening existing compounds to designing novel ones with desired attributes from the ground up. rswebsols.comnih.gov

Design of Highly Stereoselective Catalytic Transformations

The creation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a molecule can have vastly different biological effects. Cyclic enamines and enaminones are versatile intermediates for constructing complex, stereochemically rich azacyclic frameworks. rsc.orgresearchgate.net Future research on this compound will undoubtedly focus on the design of highly stereoselective catalytic transformations.

Organocatalysis, particularly aminocatalysis, has emerged as a powerful tool for stereoselective synthesis. rsc.org Chiral secondary amine catalysts can activate substrates through the formation of enamine intermediates, enabling a variety of asymmetric reactions. acs.org For instance, dienamine catalysis allows for regioselective [4+2] cycloadditions, affording densely functionalized bicyclic structures with excellent stereocontrol. acs.org Applying these principles to this compound could allow for the catalytic, enantioselective functionalization at the α- or γ-positions, leading to the synthesis of valuable chiral piperidine derivatives. nih.gov

| Catalysis Type | Reaction Example | Potential Outcome for Target Compound |

| Organocatalysis | Asymmetric Michael Addition | Stereoselective formation of a new C-C bond at the α-carbon. masterorganicchemistry.com |

| Transition Metal Catalysis | Asymmetric Hydrogenation | Enantioselective reduction of the double bond to form chiral piperidines. nih.gov |

| Dienamine Catalysis | [4+2] Cycloaddition | Construction of complex bicyclic piperidine derivatives with multiple stereocenters. rsc.orgacs.org |

Exploration of Novel Chemical Reactions and Applications

The conjugated N-C=C-C=O system in this compound makes it a versatile synthon for a wide array of chemical transformations. rsc.org While its basic reactivity as a nucleophile is known, future research will aim to uncover novel reactions and applications. masterorganicchemistry.com

The nucleophilic character of the α-carbon can be exploited in reactions with various electrophiles. Beyond simple alkylation, this includes palladium-catalyzed cross-coupling reactions to form new C-C bonds with aryl or vinyl partners. researchgate.net The enamine moiety can also participate in cycloaddition reactions, serving as the alkene component to construct complex heterocyclic systems. researchgate.net Furthermore, the ester group provides a handle for further modifications, such as conversion to amides or hydrazides, which can then be used to build more complex molecules like 1,2,4-triazoles or oxadiazoles. mdpi.com Exploring these transformations will expand the synthetic utility of this compound as a building block for diverse chemical scaffolds. researchgate.netresearchgate.net

Automated Synthesis and High-Throughput Experimentation in Compound Discovery

The traditional process of chemical synthesis and screening is often slow and resource-intensive. Automated synthesis platforms combined with high-throughput experimentation (HTE) offer a paradigm shift, enabling the rapid discovery of new compounds and optimization of reactions. nih.gov This approach is particularly promising for exploring the chemical space around the this compound core.

Future research can utilize acoustic dispensing technology to synthesize large libraries of derivatives in a miniaturized, 1536-well plate format on a nanomole scale. rug.nlrsc.org These "on-the-fly" synthesized libraries can then be directly subjected to high-throughput screening (HTS) to identify compounds with desired properties, such as binding affinity to a biological target. nih.govrug.nl This integration of automated synthesis and screening significantly accelerates the design-make-test-analyze cycle, reducing costs and environmental footprint while speeding up the discovery of novel, functional molecules derived from this compound. rug.nldut.ac.za

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.